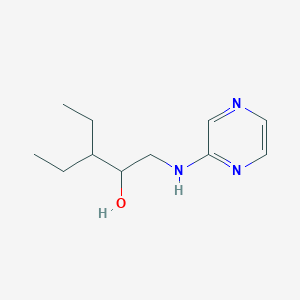
1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of microorganisms by interfering with their metabolic processes. It has also been proposed that this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on various cell types. This compound has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to be effective against a wide range of microorganisms, making it a useful tool for studying the mechanisms of microbial growth and metabolism. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for the study of 1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide. One area of research is the development of new derivatives of this compound with improved antimicrobial, anticancer, and neuroprotective properties. Another area of research is the investigation of the mechanism of action of this compound to better understand its effects on microorganisms, cancer cells, and neurons. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of 1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide involves the reaction of 2,2,2-trifluoroethylamine with 2-mercaptobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with phosgene to obtain the final product.
Aplicaciones Científicas De Investigación
1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and antiviral properties. This compound has also been found to have potential as an anticancer agent and as a neuroprotective agent.
Propiedades
IUPAC Name |
1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O3S/c9-8(10,11)6-12-7(14)13-2-1-4-17(15,16)5-3-13/h1-6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFOOSKNJZFEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)


![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)

![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)
![3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide](/img/structure/B6629025.png)
